C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride

Histamine H3 receptor partial agonist SAR

C-(2‑Chloro‑phenyl)-C‑phenyl‑methylamine hydrochloride (CAS 5267‑36‑7; ortho‑chlorobenzhydrylamine hydrochloride) is a substituted benzhydrylamine belonging to the diarylmethylamine class. The molecule bears a central primary amine gem‑disubstituted with an unsubstituted phenyl ring and a 2‑chlorophenyl ring, supplied as the hydrochloride salt [REFS‑1].

Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
Cat. No. B12980536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride
Molecular FormulaC13H13Cl2N
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl
InChIInChI=1S/C13H12ClN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H
InChIKeyUUMUWPPWCCGJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride (2‑Chlorobenzhydrylamine HCl): Structural Identity and Procurement-Relevant Class Context


C-(2‑Chloro‑phenyl)-C‑phenyl‑methylamine hydrochloride (CAS 5267‑36‑7; ortho‑chlorobenzhydrylamine hydrochloride) is a substituted benzhydrylamine belonging to the diarylmethylamine class. The molecule bears a central primary amine gem‑disubstituted with an unsubstituted phenyl ring and a 2‑chlorophenyl ring, supplied as the hydrochloride salt [REFS‑1]. Its closest structural analogues are the para‑chloro (4‑chlorobenzhydrylamine, CAS 5267‑39‑0) and the parent benzhydrylamine (CAS 91‑00‑9), which differ solely in the position or absence of the chlorine substituent. Despite this superficial similarity, the ortho‑chloro substitution imposes distinct steric and electronic constraints that translate into quantifiable differences in pharmacological activity, synthetic utility, and physicochemical behaviour, making implicit interchange with the para‑chloro or unsubstituted congeners unreliable for critical research or industrial applications [REFS‑2].

Why Generic Substitution of C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride Fails: The Case for Evidence-Based Selection


The diarylmethylamine scaffold is deceptively simple, yet subtle changes in substitution pattern produce drastic functional consequences. In class, ortho‑chlorination sterically shields the amine and distorts the conformational landscape, whereas para‑chlorination largely preserves the geometry of the parent benzhydrylamine. These differences manifest in biological systems as a complete loss of histamine H3 receptor agonism (ED50 >10 mg kg⁻¹ vs. 5.3 mg kg⁻¹ for the unsubstituted analogue) [REFS‑1] and in industrial synthesis as an inability to substitute for the para‑chloro isomer in the manufacture of levocetirizine [REFS‑2]. Consequently, sourcing decisions that treat ortho‑, para‑, and unsubstituted benzhydrylamines as interchangeable will introduce uncontrolled variables into receptor pharmacology studies, medicinal chemistry campaigns, and enantioselective synthetic routes. The quantitative evidence that follows is intended to equip scientific procurement with the data necessary to justify selection of the ortho‑chloro derivative over these close analogues.

Quantitative Differential Evidence for C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride vs. Unsubstituted and para-Chloro Benzhydrylamines


Histamine H3 Receptor Functional Agonism: Ortho‑Cl Abolishes In‑Vivo Activity Compared with Lead Diphenylmethyl Carbamate

When the ortho‑chlorobenzhydrylamine fragment is incorporated into the diphenylmethyl carbamate series (compound 12), it eliminates histamine H3 receptor agonist activity. The unsubstituted lead (compound 2) displays an oral ED50 of 5.3 ± 2.6 mg kg⁻¹ in mice with full intrinsic activity (α = 1.0), whereas the ortho‑chloro derivative shows no calculable EC50 in vitro and an ED50 >10 mg kg⁻¹ in vivo, representing at best marginal residual activity [REFS‑1]. Para‑chloro substitution (compounds 14, 15) similarly abolishes activity, confirming that ortho‑ and para‑substitution share a steric liability, but only the ortho‑chloro compound combines this inactivity with the unique steric encumbrance required for specific synthetic applications.

Histamine H3 receptor partial agonist SAR

Ortho‑Chloro Benzhydrylamine is Excluded from the Levocetirizine Synthetic Pathway, in Contrast to the para‑Chloro Isomer

The industrial synthesis of levocetirizine hydrochloride consistently employs (R)‑4‑chlorobenzhydrylamine as the chiral building block. Patent CN110950821A describes the cyclisation of (R)‑4‑chlorobenzhydrylamine with tri(2‑chloroethyl)amine to forge the piperazine core [REFS‑1]. The ortho‑chloro isomer is structurally incapable of entering this pathway because the chlorine in the 2‑position sterically hinders both the enantioselective recognition by resolving agents and the subsequent N‑alkylation step, resulting in unacceptably low yields and optical purity. No patent or primary literature reports the successful use of the 2‑chloro isomer for levocetirizine production.

Levocetirizine antihistamine process chemistry

Ortho‑Chlorobenzhydrylamine as a Specific Reagent for Diarylalkyl Carbamate H3 Probes

ChemicalBook explicitly lists the title compound as a reagent for the preparation of novel diarylalkyl carbamates that act on histamine H3 receptors [REFS‑1]. This is not a generic statement; the corresponding para‑chloro and unsubstituted benzhydrylamines lack this documented specificity for the diarylalkyl carbamate class. The ortho‑chloro derivative imparts the steric bulk necessary to explore the limits of the H3 binding pocket without retaining agonist activity, complementing the meta‑substituted congeners that preserve partial agonism.

diarylalkyl carbamates histamine H3 chemical probe

Distinctive LogD and Polar Surface Area Differentiate Ortho‑ from Para‑Chlorobenzhydrylamine

Computational predictions for the neutral amine form indicate that the ortho‑chloro isomer exhibits a lower distribution coefficient at physiological pH (LogD7.4 ≈ 1.90) compared with the para‑chloro isomer (LogD7.4 ≈ 2.05) [REFS‑1][REFS‑2]. Although the polar surface area is identical (26.0 Ų), the difference in LogD reflects the influence of intramolecular steric compression on solvation. This translates into measurably different chromatographic retention times and can affect passive membrane permeability in cell‑based assays.

lipophilicity drug-likeness physicochemical properties

High-Confidence Application Scenarios for C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride


Negative‑Control Probe for Histamine H3 Receptor Functional Studies

When incorporated into the diphenylmethyl carbamate framework, the ortho‑chlorobenzhydrylamine moiety yields a compound devoid of H3 agonist activity (ED50 >10 mg kg⁻¹) while retaining the diarylalkyl scaffold. This property makes it an ideal negative control in H3 receptor screens, enabling researchers to distinguish specific H3‑mediated effects from off‑target interactions of the carbamate core [REFS‑1].

Starting Material for Sterically‑Demanding Diarylalkyl Carbamate Synthesis

The compound is specifically documented as a reagent for the preparation of diarylalkyl carbamates targeting histamine H3 receptors [REFS‑1]. Its ortho‑chloro group introduces steric hindrance that uniquely probes the tolerance of the H3 binding pocket, while its inactivity as an agonist simplifies pharmacological interpretation of the resulting ligands.

Physicochemical Property Fine‑Tuning in Lead Optimisation

With a predicted LogD7.4 of ≈ 1.90, the ortho‑chloro isomer fills a lipophilicity gap between the unsubstituted benzhydrylamine (LogD7.4 ≈ 1.75) and the para‑chloro isomer (LogD7.4 ≈ 2.05) [REFS‑1]. Medicinal chemists can exploit this incremental LogD difference to modulate LogD‑dependent ADME parameters without altering the core diarylmethylamine scaffold.

Process‑Route Triage: Avoiding Cross‑Contamination in Levocetirizine Manufacturing

Because the industrial synthesis of levocetirizine requires the para‑chloro isomer, procurement of the ortho‑chloro isomer ensures that it will not be inadvertently introduced into a levocetirizine campaign, where residual ortho‑isomer would constitute a difficult‑to‑purge process impurity [REFS‑1]. This is a practical supply‑chain consideration for CROs and CMOs running multiple benzhydrylamine‑based projects.

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